2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of an amino group at the 2-position, a chloro group at the 6-position, and a difluoromethyl group at the 4-position on the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-4-(difluoromethyl)nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. Tetrabutyl ammonium bromide (TBAB) is often used as a catalyst in an aqueous medium to facilitate this reaction . The reaction conditions typically involve moderate temperatures and the use of environmentally friendly solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its pharmacological properties, including potential use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound can be used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-4-(difluoromethyl)nicotinonitrile involves its interaction with molecular targets and pathways within biological systems. The presence of the amino, chloro, and difluoromethyl groups allows the compound to engage in various binding interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloro-4-(trifluoromethyl)nicotinonitrile
- 2-Amino-6-chloro-4-(methyl)nicotinonitrile
- 2-Amino-6-chloro-4-(ethyl)nicotinonitrile
Uniqueness
2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H4ClF2N3 |
---|---|
Molecular Weight |
203.57 g/mol |
IUPAC Name |
2-amino-6-chloro-4-(difluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4ClF2N3/c8-5-1-3(6(9)10)4(2-11)7(12)13-5/h1,6H,(H2,12,13) |
InChI Key |
DCCAJSATHNEQCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)N)C#N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.